![molecular formula C9H7BrN2O2 B6314524 Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1638759-73-5](/img/structure/B6314524.png)
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate”.Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” consists of a pyrrolo[3,2-b]pyridine core with a methyl carboxylate group at the 3-position and a bromine atom at the 6-position .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a solid substance at room temperature . Its molecular weight is 255.07 .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . These inhibitors can be used in the treatment of various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .
MPS1 Inhibitors
The 1H-pyrrolo-pyridine scaffold, which “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a part of, has been used in the design of potent and selective MPS1 inhibitors . These inhibitors can stabilize an inactive conformation of MPS1, making them useful in cancer therapy .
Antiproliferative Agents
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . This suggests that “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could potentially be used in similar applications.
Apoptosis Inducers
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis . This makes “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” a potential candidate for cancer treatment.
Inhibitors of Cell Migration and Invasion
1H-pyrrolo[2,3-b]pyridine derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This suggests that “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could be used in the development of drugs to prevent metastasis.
Lead Compounds for Drug Development
Due to its low molecular weight and potent FGFR inhibitory activity, 1H-pyrrolo[2,3-b]pyridine derivatives are considered appealing lead compounds for further optimization . “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could potentially be used in this context.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are currently unknown
Result of Action
Similar compounds have been shown to influence cell proliferation and migration .
properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJKOFBNBLLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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